molecular formula C21H18F2N4O3S B2653907 N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251561-38-2

N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2653907
CAS No.: 1251561-38-2
M. Wt: 444.46
InChI Key: HPXXUHCCYIFOIX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a synthetic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine scaffold with a sulfone group (1,1-dioxido), a p-tolyl substituent, and a 2,4-difluorophenyl acetamide moiety. The 2,4-difluorophenyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism, while the sulfone moiety improves electronic properties and binding affinity to target proteins .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(8-5-14)27-13-26(31(29,30)19-3-2-10-24-21(19)27)12-20(28)25-18-9-6-15(22)11-17(18)23/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXXUHCCYIFOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C21H18F2N4O3S
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 1251678-91-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxido-Dihydrothiadiazine Ring : This step includes the oxidation of a thiadiazine precursor.
  • Introduction of the Difluorophenyl Group : A nucleophilic substitution reaction is employed to attach the difluorophenyl moiety.
  • Amidation Reaction : The final step involves forming the acetamide structure through an amidation reaction with p-toluidine.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

The mechanism of action appears to involve the inhibition of specific enzymes and pathways related to cell proliferation and survival.

The compound's biological activity is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis and cell cycle regulation.
  • Receptor Interaction : The difluorophenyl and thiadiazine groups enhance binding affinity to specific receptors involved in cancer progression.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the compound's efficacy against breast and colon cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.
    • The study concluded that the compound's unique structure contributes to its potent anticancer properties .
  • Fluorine Substitution Effects :
    • Research demonstrated that fluorine substitution significantly enhances the compound's biological activity compared to non-fluorinated analogs. This was attributed to increased lipophilicity and improved binding interactions with target proteins .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Chemical Biology Research : To study molecular interactions and pathways affected by fluorinated compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis of key analogs, highlighting structural variations and their inferred pharmacological implications.

Structural Features and Key Modifications

Table 1: Comparison of Structural Analogs
Compound Name / ID Core Structure Key Substituents Functional Groups Evidence Insights
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 2,4-Difluorophenyl, p-tolyl Sulfone (1,1-dioxido) Enhanced metabolic stability
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (x2) Thioether Potential kinase inhibition
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-Fluorobenzyl, dimethyl Sulfone Antiproliferative activity
N-(2,4-Difluorophenyl)-2-((3-ethyl-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidine 2,4-Difluorophenyl, ethyl Thioether Higher lipophilicity
N-(3,4-Difluorophenyl)-2-((3-ethyl-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) Thieno[2,3-d]pyrimidine 3,4-Difluorophenyl, ethyl Thioether Altered binding affinity
2-[[3-(p-Tolyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine p-Tolyl, 5-methyl-thiadiazole Thioether Dual heterocyclic targeting

Key Observations

Core Heterocycle Influence: The pyrido-thiadiazine core in the target compound is distinct from imidazothiazole (), pyrazolo-benzothiazine (), and thienopyrimidine () analogs.

Substituent Effects: Fluorophenyl Groups: The 2,4-difluorophenyl group in the target compound offers superior metabolic resistance compared to mono-fluorinated () or 3,4-difluorophenyl () variants due to steric and electronic effects . Sulfone vs. Thioether: Sulfone groups (target compound, ) increase polarity and hydrogen-bonding capacity, whereas thioethers () enhance lipophilicity and passive diffusion.

Biological Implications: Pyrazolo-benzothiazine analogs () demonstrated antiproliferative activity in vitro, suggesting the target compound may share similar mechanisms. Thienopyrimidine thioethers () are associated with kinase inhibition, implying the target’s sulfone group could modulate selectivity for alternative targets.

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